

Application Notes: Adenylate Kinase 1 (AK1) Activity Assay for Cell Lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AK-1

Cat. No.: B15583336

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Introduction

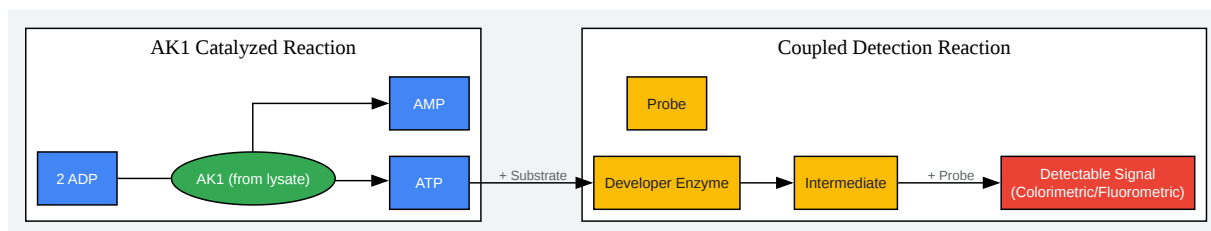
Adenylate kinase 1 (AK1), also known as myokinase, is a crucial phosphotransferase enzyme that plays a central role in cellular energy homeostasis.[1] It catalyzes the reversible reaction $2 \text{ADP} \rightleftharpoons \text{ATP} + \text{AMP}$, thereby maintaining the balance of adenine nucleotides within the cell.[1][2] [3] AK1 is predominantly located in the cytoplasm and is involved in various physiological and pathological processes, including energy metabolism, post-ischemic recovery, and apoptosis. [1][2] Dysregulation of AK1 activity has been associated with conditions like hemolytic anemia. [2] Therefore, the accurate measurement of AK1 activity in cell lysates is essential for researchers in cell biology, metabolism, and drug development.

This document provides a detailed protocol for determining AK1 activity in cell lysates using a coupled-enzyme assay. The principle of this assay is based on the quantification of ATP produced by AK1. The generated ATP is then used in a series of enzymatic reactions that lead to a colorimetric or fluorometric signal, which is proportional to the AK1 activity in the sample.[2] [3]

Principle of the Assay

The AK1 activity is determined by a multi-step enzymatic reaction. First, AK1 present in the cell lysate catalyzes the conversion of two molecules of ADP into one molecule of ATP and one molecule of AMP. The newly generated ATP is then utilized by a developer enzyme to phosphorylate a substrate, which in turn reacts with a probe to produce a detectable signal. The signal can be measured either colorimetrically at ~570 nm or fluorometrically with

excitation at ~535 nm and emission at ~587 nm.[1][2][3] The rate of signal generation is directly proportional to the AK1 activity.



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Caption: Signaling pathway of the coupled enzymatic reaction for AK1 activity measurement.

Materials and Reagents

While commercial kits provide optimized reagents, this section lists typical components.

Reagent	Description	Storage
AK Assay Buffer	A buffered solution at a physiological pH to maintain enzyme stability.	4°C or -20°C
Protease Inhibitor Cocktail	Prevents degradation of proteins, including AK1, by endogenous proteases.	-20°C
ADP Substrate	Adenosine diphosphate, the substrate for AK1.	-20°C
AK Developer	An enzyme that utilizes the ATP produced by AK1 in a downstream reaction.	-20°C
AK Converter	An enzyme that facilitates the reaction cascade leading to signal generation.	-20°C
AK Probe	A molecule that reacts to produce a colorimetric or fluorescent signal.	-20°C (Protect from light)
ATP Standard	Adenosine triphosphate of a known concentration to generate a standard curve.	-20°C
Positive Control	Purified AK enzyme to validate the assay performance.	-20°C
96-well Plates	Clear plates for colorimetric assays or black plates for fluorometric assays.	Room Temperature
Deionized Water (dH ₂ O)	For reagent reconstitution.	Room Temperature

Experimental Protocols

A. Cell Lysate Preparation

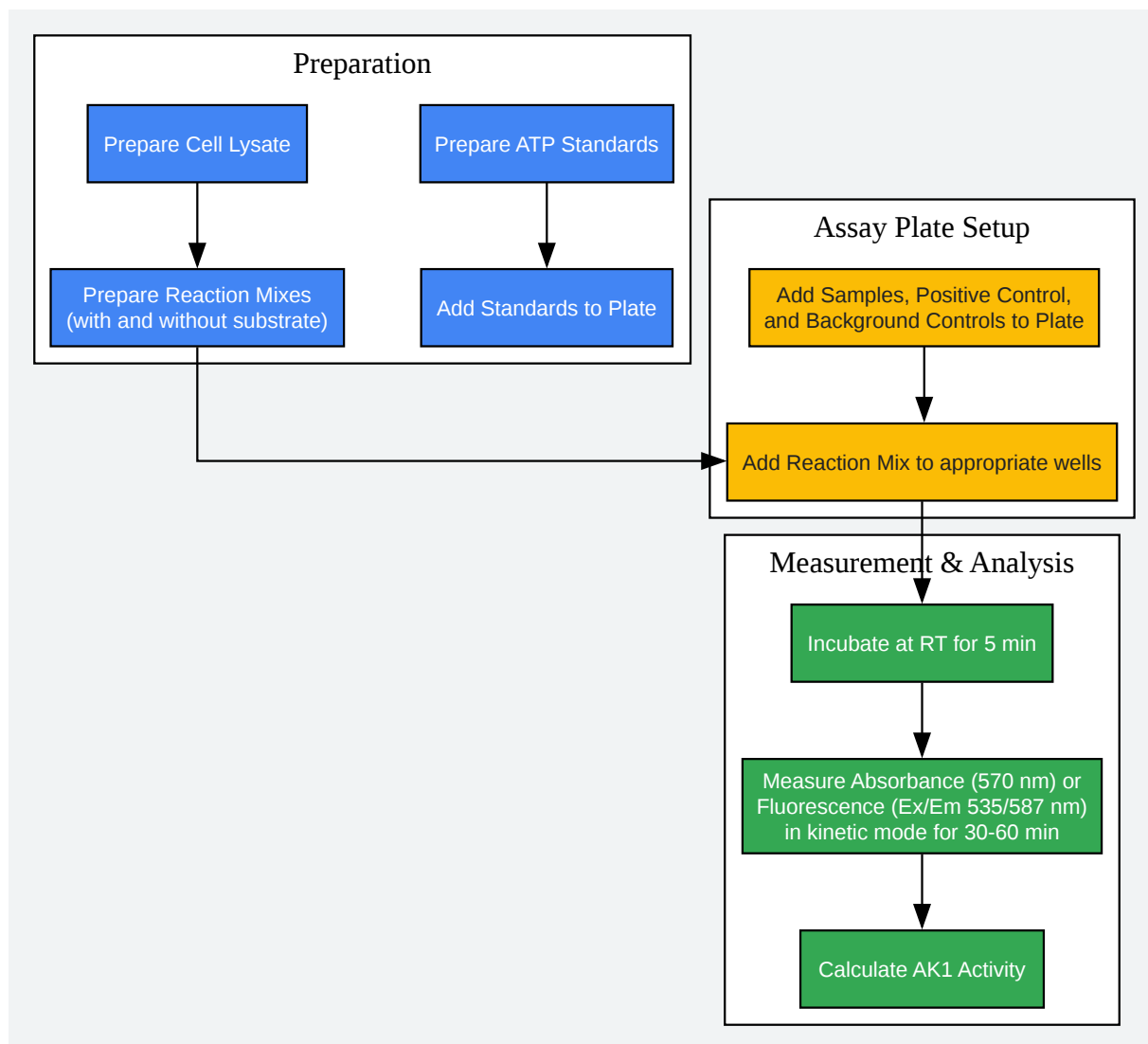
- **Cell Harvesting:** For adherent cells, wash with cold PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation. A starting number of $1\text{--}5 \times 10^6$ cells is recommended.[\[2\]](#)[\[3\]](#)
- **Lysis:** Resuspend the cell pellet in 150 μL of ice-cold AK Assay Buffer containing a protease inhibitor cocktail.[\[2\]](#)[\[3\]](#)
- **Homogenization:** Disrupt the cells by pipetting up and down multiple times or by using a Dounce homogenizer on ice.[\[3\]](#)
- **Incubation:** For thorough lysis, incubate the homogenate on a rotary shaker for 15 minutes at 4°C .[\[3\]](#)
- **Clarification:** Centrifuge the lysate at $16,000 \times g$ for 10 minutes at 4°C to pellet insoluble material.[\[2\]](#)[\[3\]](#)
- **Supernatant Collection:** Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube. Keep the lysate on ice and use it immediately for the assay.[\[2\]](#)

B. ATP Standard Curve Preparation

- **Prepare ATP Stock:** Reconstitute the ATP Standard with dH_2O to create a 10 mM stock solution. For a colorimetric assay, dilute the stock to 1 mM. For a more sensitive fluorometric assay, further dilute to 0.1 mM.[\[2\]](#)
- **Generate Standards:** Add 0, 2, 4, 6, 8, and 10 μL of the 1 mM (for colorimetric) or 0.1 mM (for fluorometric) ATP standard into a series of wells in a 96-well plate.
- **Volume Adjustment:** Adjust the volume in each well to 50 μL with AK Assay Buffer. This will create standards of 0, 2, 4, 6, 8, and 10 nmol/well for the colorimetric assay or 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well for the fluorometric assay.[\[2\]](#)

C. AK1 Activity Assay

The following workflow outlines the steps for performing the assay in a 96-well plate format.



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Caption: Experimental workflow for the AK1 activity assay.

- Plate Loading:
 - Standard Wells: 50 μ L of the prepared ATP standard dilutions.
 - Sample Wells: 2–50 μ L of cell lysate. Adjust the final volume to 50 μ L/well with AK Assay Buffer. Test several sample dilutions to ensure the readings fall within the linear range of

the standard curve.

- Sample Background Control Wells: 2–50 µL of cell lysate. Adjust the final volume to 50 µL/well with AK Assay Buffer.
- Reagent Background Control Well: 50 µL of AK Assay Buffer.
- Positive Control Well: 2-5 µL of Positive Control. Adjust the final volume to 50 µL with AK Assay Buffer.[\[2\]](#)
- Reaction Mix Preparation: Prepare a master mix for the reactions. For each well, the mix will contain the AK Developer, Converter, and Probe in AK Assay Buffer. A separate "Background Control Mix" should be prepared without the ADP Substrate.

Component	Reaction Mix (per well)	Background Control Mix (per well)
AK Assay Buffer	44 µL	46 µL
AK Developer	2 µL	2 µL
AK Converter	2 µL	2 µL
AK Probe	2 µL	-
ADP Substrate	2 µL	-
Total Volume	50 µL	50 µL

- Initiate Reaction:
 - Add 50 µL of the Reaction Mix to the Sample, Reagent Background Control, and Positive Control wells.
 - Add 50 µL of the Background Control Mix to the Standard and Sample Background Control wells.[\[2\]](#)
- Measurement:
 - Incubate the plate for 5 minutes at room temperature, protected from light.[\[2\]](#)

- Measure the output in a microplate reader in kinetic mode for 30–60 minutes at room temperature.[2] Record the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm.

Data Analysis

- Standard Curve: Plot the values obtained for the ATP standards against the known concentration (nmol/well).
- Calculate Rate of Reaction: Choose two time points (T1 and T2) within the linear portion of the reaction curve. Obtain the absorbance (R) or fluorescence values for the sample (RS1, RS2) and the reagent background control (RBG1, RBG2).
- Determine ATP Production: Calculate the change in signal (ΔR) for each sample: $\Delta R = (RS2 - RBG2) - (RS1 - RBG1)$. If the sample background control reading is significant, subtract it from the sample reading.
- Quantify AK1 Activity: Apply the ΔR for your sample to the ATP standard curve to determine the amount of ATP (B) generated during the reaction time ($\Delta T = T2 - T1$).
- Express Activity: The activity of AK1 in the sample can be calculated as follows:
 - Sample AK Activity = $B / (\Delta T \times V) = \text{nmol/min/mL} = \text{mU/mL}$
 - B = Amount of ATP from the standard curve (nmol).
 - ΔT = Reaction time (T2 - T1) in minutes.
 - V = Original sample volume added to the well (mL).

One unit of Adenylate Kinase activity is defined as the amount of enzyme that generates 1.0 μmol of ATP per minute at 25°C. The activity can also be normalized to the protein concentration of the cell lysate and expressed as mU/mg of protein.

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- To cite this document: BenchChem. [Application Notes: Adenylate Kinase 1 (AK1) Activity Assay for Cell Lysates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583336#ak1-activity-assay-protocol-for-cell-lysates]

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